1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene is an organic compound characterized by its unique structure, which includes a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene typically involves several steps:
Electrophilic Aromatic Substitution:
Trifluoromethylthiolation: The trifluoromethylthio group can be added using a trifluoromethylthiolating agent under specific conditions.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on its chemical structure:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the nitro group, which may result in different reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks both the nitro and trifluoromethylthio groups, making it less versatile in certain reactions.
Properties
Molecular Formula |
C10H9BrF3NO2S |
---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
CMRUXGKHJRCDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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